molecular formula C21H36O2 B14327817 Propyl octadeca-9,12,15-trienoate CAS No. 106196-77-4

Propyl octadeca-9,12,15-trienoate

Cat. No.: B14327817
CAS No.: 106196-77-4
M. Wt: 320.5 g/mol
InChI Key: UDSQVSBJCXBSHG-UHFFFAOYSA-N
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Description

Propyl octadeca-9,12,15-trienoate is the propyl ester derivative of alpha-linolenic acid (ALA), an omega-3 polyunsaturated fatty acid (PUFA) with the IUPAC name (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid . The esterification of ALA with propanol replaces the carboxylic acid group with a propyl ester moiety, altering its physicochemical properties while retaining the trienoic backbone. This structural modification enhances lipid solubility, making it more suitable for applications in lipid-based formulations, cosmetics, or pharmaceuticals compared to the free acid .

Properties

CAS No.

106196-77-4

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

propyl octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h5-6,8-9,11-12H,3-4,7,10,13-20H2,1-2H3

InChI Key

UDSQVSBJCXBSHG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves esterification of glycerol with linolenic acid. Various methods can achieve this, including chemical synthesis or enzymatic reactions.

    Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve the use of acid catalysts or enzymes.

    Industrial Production: While not widely produced industrially, research and development in lipid-based products may lead to scaled-up production in the future.

  • Chemical Reactions Analysis

      Reactions: Propyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: Hydrolysis produces glycerol and linolenic acid. Oxidation may yield various oxidation products.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying lipid metabolism and enzymatic reactions.

      Biology: Investigated in cell membranes, lipid signaling pathways, and lipidomics.

      Medicine: Relevant to cardiovascular health due to its linolenic acid content.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with cell membranes, enzymes, and lipid-related proteins.

      Pathways: Linolenic acid is a precursor for , which play roles in inflammation, immunity, and vascular function.

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural and Functional Analogues

    The following compounds are structurally or functionally related to propyl octadeca-9,12,15-trienoate:

    Alpha-Linolenic Acid (ALA)
    • Structure: Free carboxylic acid form (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid .
    • Source : Abundant in plant sources such as Arbutus unedo berries, where it constitutes up to 85 mg per 100 g of fresh weight .
    • Activity: Demonstrates antimicrobial properties, particularly against Staphylococcus aureus and streptococci, with greater inhibitory effects than its dienoic counterpart (octadeca-9,12-dienoic acid) .
    • Applications : Precursor for anti-inflammatory metabolites (e.g., resolvins) and a dietary omega-3 supplement.
    Octadeca-9,12,15-trienoic Acid Esters
    • Methyl/ethyl esters : Simpler esters with shorter alkyl chains, often used as biodiesel components or in lipid emulsions.
    • Triglycerides with linolenoyl groups: Natural glycerides like 1-linolenoyl-2-myristoyl-3-linolenoyl-glycerol, which are prevalent in plant oils and exhibit distinct metabolic pathways compared to monoesters .
    Omega-6 Analogues
    • Octadeca-9,12-dienoic acid (linoleic acid): An omega-6 PUFA with two double bonds. Less antimicrobial than ALA but more abundant in dietary sources .

    Comparative Analysis Table

    Compound Name Structure/Functional Group Natural Source Key Properties/Biological Activity
    This compound Propyl ester of ALA Synthetic or semi-synthetic Enhanced lipid solubility; potential for drug delivery systems
    Alpha-linolenic acid (ALA) Free carboxylic acid Arbutus unedo berries Antimicrobial, anti-inflammatory
    3-Chloro-1,2-propanediol linolenate Chlorinated glycerol ester Synthetic reference standard Used in toxicology; structurally complex
    1-Linolenoyl-2-myristoyl-3-linolenoyl-glycerol Triglyceride with two linolenoyl chains Plant oils Natural lipid with distinct metabolic processing
    Octadeca-9,12-dienoic acid (linoleic acid) Omega-6 dienoic acid Plant oils, animal fats Less antimicrobial than ALA

    Research Findings and Implications

    • Antimicrobial Potential: The free acid (ALA) shows stronger antimicrobial effects than its esters, suggesting esterified forms may require metabolic activation .
    • Nutritional Relevance: Natural triglycerides with linolenoyl groups are critical for human health, whereas synthetic esters like this compound may serve niche roles in lipid engineering .
    • Safety Considerations : While octadeca-9,12,15-trienal (an aldehyde derivative) requires careful handling , propyl esters of ALA are generally regarded as stable and low-risk.

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